An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Stereochemical Landscape of Chiral Sulfinamides
The precise control of molecular three-dimensional orientation is a cornerstone of modern drug discovery and development. Chiral sulfinamides, a class of organosulfur compounds, have emerged as powerful chiral auxiliaries and key structural motifs in a plethora of biologically active molecules.[1][2] Their stereochemical richness, centered around the chiral sulfur atom, provides a versatile platform for the asymmetric synthesis of complex amines and nitrogen-containing heterocycles.[3][4] This guide focuses on a specific, yet representative, member of this class: (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide. While a definitive crystal structure for this exact molecule is not publicly available, we will leverage high-quality crystallographic data of the closely related N-Phenyl-tert-butanesulfinamide to provide a detailed analysis of its expected solid-state conformation and stereochemical attributes.[3] This approach, rooted in the principle of structural analogy, allows for a robust and insightful exploration of the target molecule's characteristics.
Synthesis and Spectroscopic Characterization
The synthesis of N-aryl sulfinamides can be achieved through several established routes. A common and effective method involves the reaction of a Grignard reagent with a chiral sulfinylamine precursor. This approach offers good yields and stereocontrol at the sulfur center.[4]
General Synthetic Protocol
A plausible synthetic route to (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide would involve the reaction of N-methylaniline with (R)-tert-butanesulfinyl chloride. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine to quench the HCl generated.
Experimental Protocol: Synthesis of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide
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To a stirred solution of N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of (R)-tert-butanesulfinyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide.
Spectroscopic Characterization
The structural elucidation of (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the N-methyl protons, and the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfinamide group.[5]
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¹³C NMR: The carbon NMR spectrum will display characteristic resonances for the aromatic carbons, the N-methyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[6]
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for arylsulfonamides include:[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching (for primary/secondary) | Not applicable |
| C-H Stretching (aromatic) | 3100-3000 |
| C-H Stretching (aliphatic) | 3000-2850 |
| S=O Stretching (asymmetric) | 1344–1317 |
| S=O Stretching (symmetric) | 1187–1147 |
| S-N Stretching | 924–906 |
These spectroscopic data, in conjunction, provide a definitive fingerprint for the synthesized molecule, confirming its identity and purity.
Crystal Structure and Molecular Geometry: Insights from an Analogue
As a definitive crystal structure for (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide is not available in the Cambridge Structural Database (CSD), we will analyze the crystal structure of the closely related racemic compound, N-Phenyl-tert-butanesulfinamide (CCDC Deposition Number not available in search results, but referenced in literature).[3][7][8] The key difference lies in the substitution at the nitrogen atom (methyl vs. hydrogen). This substitution is expected to have a minor impact on the core geometry around the sulfur atom and the overall packing arrangement.
Crystallographic Data for N-Phenyl-tert-butanesulfinamide
| Parameter | Value[3] |
| Chemical Formula | C₁₀H₁₅NOS |
| Molecular Weight | 197.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4822 (3) |
| b (Å) | 15.7881 (6) |
| c (Å) | 8.8333 (4) |
| β (°) | 99.3865 (6) |
| Volume (ų) | 1029.50 (7) |
| Z | 4 |
Molecular Conformation and Key Geometric Parameters
The molecular structure of N-Phenyl-tert-butanesulfinamide reveals a tetrahedral geometry around the sulfur atom, which is characteristic of sulfinamides. The key bond lengths and angles provide insight into the electronic and steric environment of the molecule.
The N-C(aryl) bond length of 1.4083 (12) Å is notably shorter than typical N-C(alkyl) bonds, suggesting some degree of delocalization of the nitrogen lone pair into the phenyl ring.[3] In our target molecule, (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide, the presence of the N-methyl group might slightly alter this delocalization due to steric and electronic effects.
Figure 2: A schematic workflow illustrating the use of a chiral sulfinamide as an auxiliary in the asymmetric synthesis of chiral amines.
Applications in Drug Development
The ability to synthesize enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral sulfinamides, including (R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide, provide a reliable and versatile tool for accessing these single-enantiomer drug candidates.
Conclusion
(R)-N,2-Dimethyl-N-phenylpropane-2-sulfinamide represents a valuable molecular entity for researchers and professionals in the field of drug development. While a dedicated crystal structure remains to be reported, a detailed analysis of its close analogue, N-Phenyl-tert-butanesulfinamide, provides a strong foundation for understanding its molecular geometry and solid-state behavior. The well-defined stereochemistry at the sulfur atom, coupled with its synthetic accessibility, makes it a powerful tool for the construction of complex chiral molecules. Further crystallographic studies on the title compound would be invaluable to refine our understanding of its solid-state properties and to further guide its application in stereoselective synthesis.
References
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